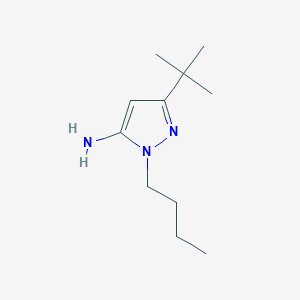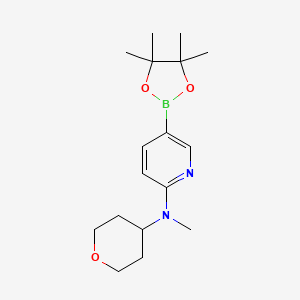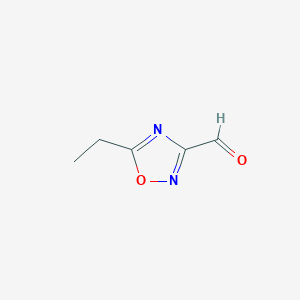
N-(4-(4-methoxypyridin-3-yl)-3-methylphenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(4-methoxypyridin-3-yl)-3-methylphenyl)methanesulfonamide is an organic compound that features both pyridine and sulfonamide functional groups
Vorbereitungsmethoden
The synthesis of N-(4-(4-methoxypyridin-3-yl)-3-methylphenyl)methanesulfonamide typically involves nucleophilic substitution and amidation reactions. One common synthetic route starts with the preparation of (4-methoxypyridin-3-yl)methanol, which is then subjected to further reactions to introduce the sulfonamide group . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
N-(4-(4-methoxypyridin-3-yl)-3-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Wissenschaftliche Forschungsanwendungen
N-(4-(4-methoxypyridin-3-yl)-3-methylphenyl)methanesulfonamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in drug discovery and development.
Wirkmechanismus
The mechanism of action of N-(4-(4-methoxypyridin-3-yl)-3-methylphenyl)methanesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions, enhancing binding affinity. These interactions can modulate the activity of the target, leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other sulfonamides and pyridine derivatives, such as:
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound also features a pyridine ring and a sulfonamide group but includes a borate group, which can alter its reactivity and applications.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide:
N-(4-(4-methoxypyridin-3-yl)-3-methylphenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H16N2O3S |
|---|---|
Molekulargewicht |
292.36 g/mol |
IUPAC-Name |
N-[4-(4-methoxypyridin-3-yl)-3-methylphenyl]methanesulfonamide |
InChI |
InChI=1S/C14H16N2O3S/c1-10-8-11(16-20(3,17)18)4-5-12(10)13-9-15-7-6-14(13)19-2/h4-9,16H,1-3H3 |
InChI-Schlüssel |
PHIAUOXYUSNYCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C)C2=C(C=CN=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2-Propanediol,3-[4-(1h-imidazol-2-yl)phenoxy]-](/img/structure/B13883703.png)

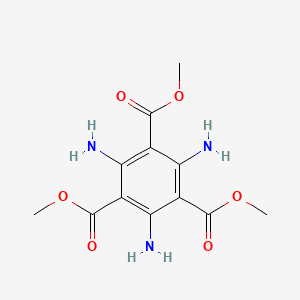
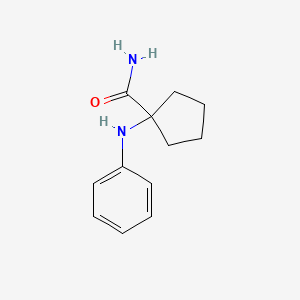
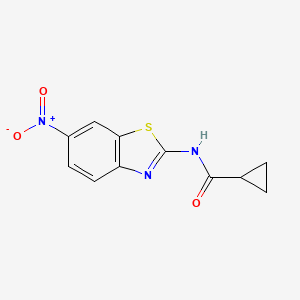
![N-[4-(4-methylpyridin-3-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B13883737.png)
![Propan-2-yl 4-[[7-(4-methylsulfanylphenyl)-5,6-dihydropyrrolo[2,3-d]pyrimidin-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13883739.png)
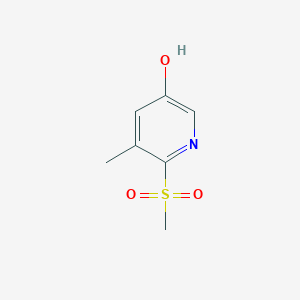
![2-[2-Methoxy-5-methyl-4-(1-methylpiperidin-3-yl)anilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13883751.png)

